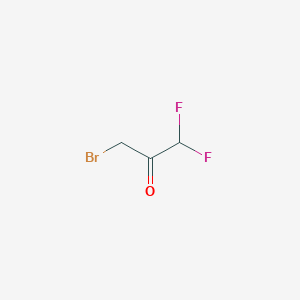
3-Bromo-1,1-difluoropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,1-difluoropropan-2-one is a brominated saturated alcohol . It behaves as a thiol-reactive trifluoromethyl probe . Its effective chemical shift dispersion under conditions of varying polarity has been studied .
Molecular Structure Analysis
The molecular weight of this compound is 172.96 . The IUPAC name for this compound is 3-bromo-1,1-difluoroacetone . The InChI code is 1S/C3H3BrF2O/c4-1-2(7)3(5)6/h3H,1H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored at temperatures below -10°C to maintain its stability .Applications De Recherche Scientifique
Versatile Fluorinated Building Block
3-Bromo-1,1-difluoropropan-2-one is acknowledged for its utility in synthesizing a range of trifluoromethylated heterocycles and aliphatic compounds, highlighting its significance as a fluorinated building block. This compound facilitates the creation of complex molecules, such as 1,1,1-trifluoro-1,2-epoxypropane, which itself is a valuable fluorinated building block (Norbert Lui, A. Marhold, M. Rock, 1998).
Catalyzed gem-difluoroallylation
The palladium-catalyzed gem-difluoroallylation of organoborons using 3-bromo-3,3-difluoropropene demonstrates high efficiency and regioselectivity, underscoring the compound's relevance in the synthesis of complex molecular architectures. This method offers advantages such as low catalyst loading, broad substrate scope, and functional group compatibility, proving beneficial for drug discovery and development (Qiao‐Qiao Min et al., 2014).
Trifluoromethylation and Isocoumarin Synthesis
An innovative approach uses 3-Bromo-1,1,1-trifluoroacetone as an effective trifluoromethylation reagent to construct 3-trifluoromethyl isocoumarin skeletons. This process involves iridium-catalyzed ortho-selective C-H alkylation, followed by cyclization, facilitating the synthesis of bioactive compounds with isocoumarin structures (Kehan Zhou et al., 2020).
Preparative-Scale Synthesis
The compound also plays a crucial role in the preparative-scale synthesis of trifluoropropene oxide, showcasing its applicability in creating fluorinated epoxides with potential industrial applications (P. Ramachandran, K. Padiya, 2007).
Safety and Hazards
3-Bromo-1,1-difluoropropan-2-one is classified as a dangerous substance. It is highly flammable and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .
Propriétés
IUPAC Name |
3-bromo-1,1-difluoropropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrF2O/c4-1-2(7)3(5)6/h3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZRLHAJUPFISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883233-85-0 |
Source


|
| Record name | 3-bromo-1,1-difluoropropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B2726437.png)
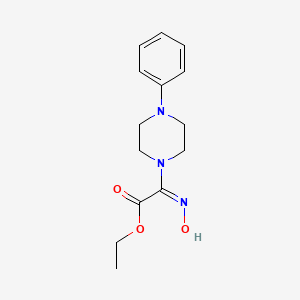
![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B2726439.png)
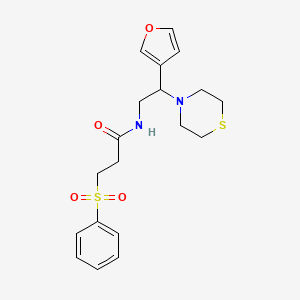
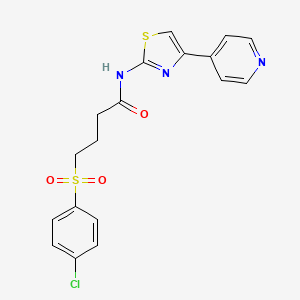
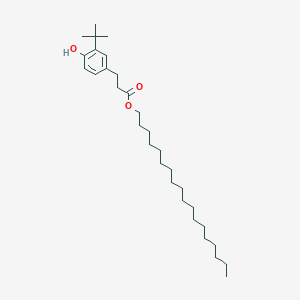
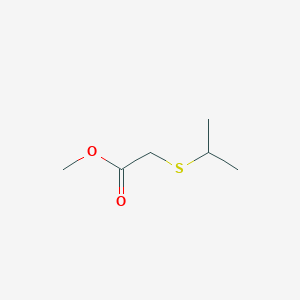

![3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2726451.png)
![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide](/img/structure/B2726452.png)
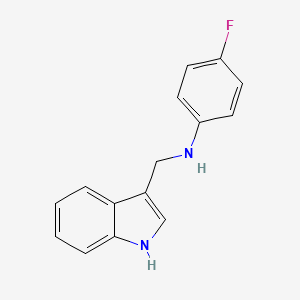
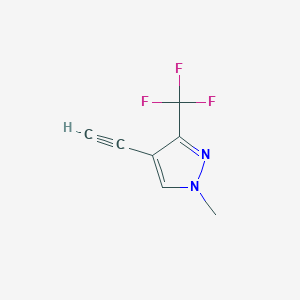
![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)
![N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2726457.png)